Cas no 897616-67-0 (N-{2-methyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}-2-(naphthalen-2-yloxy)acetamide)

N-{2-methyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}-2-(naphthalen-2-yloxy)acetamide structure
897616-67-0 structure
Product name:N-{2-methyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}-2-(naphthalen-2-yloxy)acetamide
CAS No:897616-67-0
MF:C21H17N3O3
MW:359.377984762192
CID:5821227
PubChem ID:16799359

N-{2-methyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}-2-(naphthalen-2-yloxy)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-naphthalen-2-yloxyacetamide
    • N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(naphthalen-2-yloxy)acetamide
    • 897616-67-0
    • AKOS024626258
    • N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(naphthalen-2-yloxy)acetamide
    • F2073-0090
    • N-{2-methyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}-2-(naphthalen-2-yloxy)acetamide
    • Inchi: 1S/C21H17N3O3/c1-14-20(21(26)24-11-5-4-8-18(24)22-14)23-19(25)13-27-17-10-9-15-6-2-3-7-16(15)12-17/h2-12H,13H2,1H3,(H,23,25)
    • InChI Key: WZHIBUIDEIOHBR-UHFFFAOYSA-N
    • SMILES: C(NC1C(=O)N2C=CC=CC2=NC=1C)(=O)COC1=CC=C2C(=C1)C=CC=C2

Computed Properties

  • Exact Mass: 359.12699141g/mol
  • Monoisotopic Mass: 359.12699141g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 750
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 71Ų
  • XLogP3: 2.8

N-{2-methyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}-2-(naphthalen-2-yloxy)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2073-0090-1mg
N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(naphthalen-2-yloxy)acetamide
897616-67-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2073-0090-5mg
N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(naphthalen-2-yloxy)acetamide
897616-67-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2073-0090-5μmol
N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(naphthalen-2-yloxy)acetamide
897616-67-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2073-0090-3mg
N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(naphthalen-2-yloxy)acetamide
897616-67-0 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2073-0090-2mg
N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(naphthalen-2-yloxy)acetamide
897616-67-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2073-0090-10μmol
N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(naphthalen-2-yloxy)acetamide
897616-67-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2073-0090-2μmol
N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(naphthalen-2-yloxy)acetamide
897616-67-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2073-0090-4mg
N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(naphthalen-2-yloxy)acetamide
897616-67-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2073-0090-10mg
N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(naphthalen-2-yloxy)acetamide
897616-67-0 90%+
10mg
$79.0 2023-05-16

Additional information on N-{2-methyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}-2-(naphthalen-2-yloxy)acetamide

N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(naphthalen-2-yloxy)acetamide: A Comprehensive Overview

The compound with CAS No. 897616-67-0, known as N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(naphthalen-2-yloxy)acetamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines a pyrido[1,2-a]pyrimidine core with a naphthalene moiety and an acetamide group. The integration of these structural elements imparts the compound with intriguing chemical properties and potential applications in drug development and advanced materials.

The pyrido[1,2-a]pyrimidine framework is a heterocyclic system that has been extensively studied due to its potential as a scaffold for bioactive molecules. This structure is known for its ability to interact with various biological targets, such as kinases and other enzymes, making it a valuable component in the design of therapeutic agents. The naphthalene group, on the other hand, contributes aromatic stability and enhances the molecule's solubility and permeability, which are critical properties for drug candidates.

Recent studies have highlighted the importance of acetamide groups in modulating the pharmacokinetic profiles of compounds. In this compound, the acetamide group serves not only as a functional group but also as a site for potential chemical modifications. Researchers have explored the effects of substituting different groups at this position on the compound's activity and stability. These investigations have provided valuable insights into the relationship between structure and function in this class of molecules.

One of the most promising applications of this compound lies in its potential as an anticancer agent. Preclinical studies have demonstrated that N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(naphthalen-2-yloxy)acetamide exhibits selective cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells. This selectivity is attributed to the compound's ability to target specific signaling pathways that are overactive in cancer cells.

In addition to its therapeutic potential, this compound has also been investigated for its role in material science. The naphthalene moiety contributes to the molecule's ability to form self-assembled monolayers (SAMs), which are highly ordered structures with applications in surface engineering and nanotechnology. Researchers have explored the use of this compound in creating SAMs with tailored optical and electronic properties.

The synthesis of N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(naphthalen-2-yloxy)acetamide involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. Key steps include the construction of the pyrido[1,2-a]pyrimidine core through cyclization reactions and the subsequent introduction of the naphthalene and acetamide groups via nucleophilic substitution or coupling reactions. The optimization of these steps has been critical in achieving high yields and purities.

Recent advancements in computational chemistry have further enhanced our understanding of this compound's properties. Molecular docking studies have revealed that N-{2-methyl-4H-pyrido[1,2-a]pyrimidinyl}acetamide derivatives can bind effectively to several protein targets associated with diseases such as cancer and neurodegenerative disorders. These findings underscore the importance of continued research into this class of compounds.

In conclusion, N-{2-methyl

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